3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27-19-7-4-3-6-18(19)22(29)21-24(27)26-23(20-8-5-15-32-20)28(25(21)30)14-13-16-9-11-17(31-2)12-10-16/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWUSSKCRFEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antifungal properties, supported by recent research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimido[4,5-b]quinoline core.
- A methoxyphenethyl substituent.
- A thiophene ring.
This unique arrangement is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties. For instance, a series of novel derivatives were synthesized and tested against the Michigan Cancer Foundation-7 (MCF-7) cell line. Key findings include:
- Cytotoxicity : Some compounds showed higher cytotoxic activity than lapatinib, a known anticancer drug. Notably:
- Mechanism of Action : The most active compound (4l) induced cell-cycle arrest at the S phase and apoptosis in MCF-7 cells at a rate 60-fold higher than untreated controls. Additionally, it inhibited cancer metastasis by reducing cell infiltration by 45% compared to controls .
Summary of Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action | Metastasis Inhibition |
|---|---|---|---|
| 4l | 1.62 | S phase arrest; apoptosis | 45% |
| 4d | 2.67 | - | - |
| 4i | 4.31 | - | - |
Antifungal Activity
The antifungal properties of pyrimido[4,5-b]quinoline derivatives were also investigated. A study reported the synthesis and evaluation of various derivatives against several fungal strains:
- Compounds exhibited inhibitory activities against Candida dubliniensis, with minimum inhibitory concentrations (MIC90) ranging from 1-8 µg/mL .
- Specifically, compound D13 demonstrated the most potent antifungal activity with MIC90 values between 1-4 µg/mL against multiple Candida species .
Summary of Antifungal Activity
| Compound | MIC90 (µg/mL) | Target Fungi |
|---|---|---|
| D13 | 1-4 | C. dubliniensis, C. albicans |
| D9 | 4-8 | C. dubliniensis |
| D10 | 4-8 | C. dubliniensis |
Case Studies
- Anticancer Study : A series of pyrimido[4,5-b]quinolines were synthesized via Dimroth rearrangement and tested for their effects on MCF-7 cells. The most promising compounds not only inhibited cell growth but also showed potential as dual inhibitors for EGFR and HER2 pathways .
- Antifungal Evaluation : Another study synthesized pyrimido derivatives using an eco-friendly approach and screened them for antifungal activity using broth microdilution methods. The results indicated that specific substitutions on the phenyl ring enhanced antifungal efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidoquinoline Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrophenyl substituent in the analogue enhances cytotoxicity, likely by promoting DNA intercalation or topoisomerase inhibition. Thiophene vs. Chlorine and Thioethers: The 4-chlorophenyl and isopropylthio groups in contribute to antimicrobial efficacy by disrupting bacterial membrane integrity.
Physicochemical Properties :
- Lipophilicity : The 4-methoxyphenethyl group in the target compound increases logP, favoring blood-brain barrier penetration, whereas nitro groups reduce solubility .
- Molecular Weight : Higher molecular weight analogues (e.g., at 502.6 g/mol) face challenges in bioavailability, whereas the target compound (~439.5 g/mol) balances size and functionality.
Synthetic Accessibility: Derivatives with simpler substituents (e.g., ) are synthesized in fewer steps but lack bioactivity. The target compound’s synthesis likely involves multistep functionalization of the quinoline core, as described in Schemes 9 and 11 .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer: A combination of ¹H/¹³C-NMR, IR, and mass spectrometry is essential:
- ¹H-NMR : Look for characteristic peaks:
-
Methoxyphenethyl protons: δ 3.70–3.85 ppm (OCH₃) .
-
Thiophene protons: δ 6.80–7.20 ppm (aromatic H) .
- IR : Confirm carbonyl (C=O) stretches at 1690–1710 cm⁻¹ and thiophene C-S bonds at 650–700 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Example NMR Assignments (Analogous Compound):
Proton Group δ (ppm) Multiplicity Reference Pyrimidine-CH₃ 3.24 Singlet Thiophene-H 6.65–7.20 Multiplet Quinoline-CH₂ 2.40–2.49 Multiplet
Q. How should researchers design preliminary biological activity assays?
Methodological Answer: Prioritize targeted assays based on structural analogs:
- Antimicrobial activity : Use agar diffusion assays against S. aureus and E. coli with 10–100 μg/mL concentrations .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to ibuprofen .
- Cytotoxicity : Perform MTT assays on HeLa or MCF-7 cell lines (48–72 hr exposure) . Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study interactions:
- Target selection : Prioritize enzymes (e.g., DNA gyrase for antimicrobial activity) based on substituent effects (e.g., thiophene enhances hydrophobic binding) .
- Docking parameters : Grid box size = 20 ų, exhaustiveness = 20 .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine models .
Example Computational Results (Analogous Compound):
| Target | ΔG (kcal/mol) | Experimental IC₅₀ (μM) | Reference |
|---|---|---|---|
| DNA Gyrase | -9.2 | 12.5 | |
| COX-2 | -8.7 | 18.3 |
Q. How can contradictory data in solubility or bioactivity be resolved?
Methodological Answer: Address discrepancies through:
- Purity reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) and measure via UV-Vis at λ_max .
- Biological replication : Repeat assays across independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Contradictions in SAR may arise from substituent electronic effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups), requiring DFT calculations (B3LYP/6-31G*) to quantify electronic contributions .
Q. What strategies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer: Systematically modify substituents and correlate with bioactivity:
- Thiophene replacement : Compare thiophene-2-yl vs. phenyl derivatives to assess π-π stacking effects .
- Methoxyphenethyl chain length : Vary from C2 to C4 to study steric effects on receptor binding .
- Quantitative SAR (QSAR) : Use MLR or PLS regression to model bioactivity against descriptors (e.g., logP, polar surface area) .
Example SAR Trends (Analogous Compounds):
| Substituent | Antimicrobial Activity (Zone of Inhibition, mm) | Reference |
|---|---|---|
| Thiophen-2-yl | 18.5 | |
| 4-Nitrophenyl | 14.2 | |
| 4-Methoxyphenyl | 12.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
